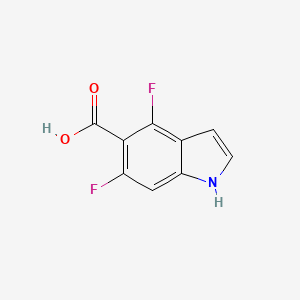
4,6-Difluoro-1H-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluoro-1H-indole-5-carboxylic acid: is a fluorinated indole derivative. Indole derivatives are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1H-indole-5-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of indole derivatives using reagents such as Selectfluor. The reaction typically proceeds under mild conditions, allowing for the selective introduction of fluorine atoms at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Difluoro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
4,6-Difluoro-1H-indole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4,6-Difluoro-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific receptors or enzymes, leading to altered biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
- 5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid
Uniqueness
4,6-Difluoro-1H-indole-5-carboxylic acid is unique due to the specific positions of the fluorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated indole derivatives .
Propiedades
Fórmula molecular |
C9H5F2NO2 |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
4,6-difluoro-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-5-3-6-4(1-2-12-6)8(11)7(5)9(13)14/h1-3,12H,(H,13,14) |
Clave InChI |
MNJWMXHQXANBGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC(=C(C(=C21)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















